molecular formula C10H11F2N B8500773 1-(2,6-Difluoro-benzyl)-cyclopropylamine

1-(2,6-Difluoro-benzyl)-cyclopropylamine

Cat. No.: B8500773
M. Wt: 183.20 g/mol
InChI Key: NUSKEOAAGBBKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluoro-benzyl)-cyclopropylamine is a high-purity chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound features a cyclopropylamine group, a privileged structure in pharmaceutical agents known for its ability to confer favorable metabolic stability and conformational restriction to lead molecules . The 2,6-difluorobenzyl substituent is a common motif used to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, as fluorination is a standard strategy in lead optimization . As a key synthetic intermediate, this amine is valuable for constructing more complex molecules, particularly through amide bond formation or nucleophilic substitution reactions. While the specific biological activity of this compound is not fully characterized, structurally similar phenylcyclopropylamine derivatives are of significant interest in medicinal chemistry and are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) . Researchers can utilize this building block in the development of novel compounds for various therapeutic areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)7(8)6-10(13)4-5-10/h1-3H,4-6,13H2

InChI Key

NUSKEOAAGBBKGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC=C2F)F)N

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 2,6 Difluoro Benzyl Cyclopropylamine and Analogues

Direct Synthetic Routes to 1-(2,6-Difluoro-benzyl)-cyclopropylamine

The most straightforward approaches to constructing this compound involve the formation of a carbon-nitrogen bond between the two key structural fragments: the 2,6-difluorobenzyl unit and the cyclopropylamine (B47189) core. This can be achieved by preparing suitable precursors for each fragment and then coupling them using established amination methodologies.

The synthesis of the target compound fundamentally relies on the availability of activated 2,6-difluorobenzyl precursors. Common intermediates include 2,6-difluorobenzyl halides, such as the chloride or bromide derivatives, which serve as effective electrophiles.

2,6-Difluorobenzyl Precursors:

2,6-Difluorobenzyl Chloride: This compound can be synthesized by chlorinating 2,6-difluorotoluene. One method involves using carbon tetrachloride (CCl4) and methanol (B129727) in the presence of an iron-containing catalyst, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O), under heat in a sealed system. chemicalbook.com Another route prepares it from 2,6-difluorobenzyl alcohol by treatment with hydrogen chloride at elevated temperatures. chemicalbook.com

2,6-Difluorobenzyl Bromide: A common laboratory preparation involves the reaction of 2,6-difluorobenzyl alcohol with reagents like carbon tetrabromide and triphenylphosphine. chemicalbook.com An alternative approach uses the bromination of 2,6-difluorotoluene. A method has been developed that replaces N-bromosuccinimide with hydrobromic acid and hydrogen peroxide under light conditions, which initiates a free-radical substitution on the methyl group. google.com This method is noted for its high yield and product purity. google.com

Cyclopropylamine Derivatization: Cyclopropylamine is a commercially available primary amine that serves as the nucleophilic component in the synthesis. nih.gov It can be directly used in reactions with electrophilic benzyl (B1604629) precursors. longdom.org For specific applications, it can be derivatized, for example, by forming an amide linkage with a carboxylic acid, such as in the synthesis of Z-Pro-cyclopropyl amide, using coupling agents like 1,3-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

Once the key intermediates are prepared, the final step is to form the C-N bond that links the benzyl and cyclopropyl (B3062369) moieties. Two primary strategies are widely employed for this transformation: alkylation and reductive amination.

Alkylation: This is a direct method involving the reaction of an amine with an alkyl halide. researchgate.net In the context of the target molecule, cyclopropylamine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of a 2,6-difluorobenzyl halide (e.g., 2,6-difluorobenzyl bromide). researchgate.netsigmaaldrich.com The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction.

Reductive Amination: This powerful and versatile method forms amines from a carbonyl compound and an amine via an intermediate imine, which is reduced in situ. synplechem.comkoreascience.kr For the synthesis of this compound, the process would involve:

Condensation: Reaction of 2,6-difluorobenzaldehyde (B1295200) with cyclopropylamine to form the corresponding N-cyclopropyl-imine.

Reduction: The imine is then reduced to the final secondary amine product. A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity for the imine over the carbonyl starting material. koreascience.krresearchgate.net Borohydride exchange resin (BER) has also been reported as an effective, less toxic alternative. koreascience.kr

Amination StrategyPrecursorsKey Reagents
Alkylation Cyclopropylamine + 2,6-Difluorobenzyl bromideBase (e.g., K₂CO₃, Et₃N)
Reductive Amination Cyclopropylamine + 2,6-DifluorobenzaldehydeReducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)

Advanced Cyclopropanation Techniques for Fluorine-Containing Systems

The construction of the cyclopropane (B1198618) ring itself, especially when fluorine atoms are involved either on the ring or on the substrates, has been the focus of extensive research. Advances in catalysis have enabled high levels of stereocontrol, which is crucial in medicinal chemistry.

Achieving stereocontrol in the synthesis of fluorinated cyclopropanes is a significant challenge. cas.cn Biocatalysis has emerged as a powerful tool to address this. Engineered myoglobin-based catalysts have been developed for the highly stereoselective cyclopropanation of fluorinated olefins. nih.gov

For example, engineered myoglobin (B1173299) variants can catalyze the reaction of gem-difluoro alkenes with diazoacetonitrile to produce the corresponding cyclopropanes with excellent diastereomeric and enantiomeric control, achieving up to 99:1 diastereomeric ratio (d.r.) and 99% enantiomeric excess (e.e.). nih.govwpmucdn.com Similarly, these biocatalysts have been used for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes from 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) and various styrenes, affording products with high yields and excellent stereoselectivity (97–99.9% de and ee). nih.govacs.org These enzymatic systems provide access to key fluorinated building blocks that are difficult to obtain via traditional chemocatalytic methods. nih.gov

Catalyst SystemSubstrate TypeCarbene SourceStereoselectivity Achieved
Engineered Myoglobingem-Difluoro alkenesDiazoacetonitrileUp to 99:1 d.r., 99% e.e. nih.govwpmucdn.com
Engineered MyoglobinAryl-substituted olefins2-Diazo-1,1,1-trifluoroethane97–99.9% d.e. and e.e. nih.govacs.org
Chiral Gold(I)-Carbene ComplexesOlefinsPropargylic estersHigh enantioselectivity, cis-preference nih.gov
Chiral α-fluoro carbanionα,β-Unsaturated Weinreb amidesN/AGood diastereoselectivity, excellent enantioselectivity cas.cn

The synthesis of cyclopropanes bearing two fluorine atoms on the same carbon (a gem-difluorocyclopropane) is an important area of fluorine chemistry. beilstein-journals.orgnih.gov These motifs are typically accessed through the reaction of an alkene with a difluorocarbene (:CF₂) source. nih.gov

Various methods exist for generating difluorocarbene, including the decomposition of reagents like sodium chlorodifluoroacetate or hexafluoropropylene oxide (HFPO). beilstein-journals.org A more recent and highly stereoselective method involves a fluorinative ring contraction. In this approach, I(I)/I(III) catalysis is used to transform disubstituted bicyclobutanes into cis-α,α-difluorinated cyclopropanes with high stereoselectivity. acs.org This reaction is believed to proceed through the in situ generation of a strained cyclobutene, which then undergoes a fluorination/stereospecific ring contraction/fluorination sequence. acs.org This method provides a novel route to access these valuable fluorinated structures, which can serve as isosteres of 1,4-dicarbonyl compounds. acs.org

Rearrangement Reactions in Cyclopropylamine Synthesis

Rearrangement reactions provide classical and powerful pathways for the synthesis of primary amines, including cyclopropylamines. acs.org These methods typically start from carboxylic acid derivatives and proceed through intermediates where a group migrates to an electron-deficient nitrogen atom.

The most common rearrangement used for this purpose is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. google.com In the context of cyclopropylamine synthesis, cyclopropanecarboxamide (B1202528) is treated with an alkaline hypohalite solution (e.g., sodium hypochlorite (B82951) and sodium hydroxide) to yield cyclopropylamine. google.comgoogle.com An electro-induced version of the Hofmann rearrangement has also been developed, offering a practical alternative that avoids highly corrosive and toxic halogens by using NaBr in an undivided electrochemical cell. researchgate.net

Other related rearrangements include:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of a cyclopropyl acyl azide (B81097), which rearranges to an isocyanate. The isocyanate is then hydrolyzed to afford cyclopropylamine. acs.orgchemrxiv.org

Lossen Rearrangement: This involves the rearrangement of a hydroxamic acid derivative.

These rearrangement reactions are fundamental in synthetic organic chemistry and provide reliable, albeit sometimes indirect, routes to the cyclopropylamine core structure. acs.org

Application of Curtius Rearrangement to Cyclopropyl Carboxylic Acid Derivatives

The Curtius rearrangement is a well-established and versatile method for converting carboxylic acids into primary amines, and it has been successfully applied to the synthesis of cyclopropylamine derivatives. nih.govnih.gov This reaction proceeds through an acyl azide intermediate, which upon thermal or photochemical decomposition, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The resulting isocyanate can then be hydrolyzed to yield the desired primary amine. nih.govwikipedia.org

The mechanism is believed to be a concerted process where the migration of the R-group and the loss of nitrogen gas occur simultaneously, ensuring the retention of configuration at the migrating carbon. wikipedia.org This stereochemical control is a significant advantage of the Curtius rearrangement.

Several methods exist for the preparation of the crucial acyl azide intermediate from the corresponding carboxylic acid. illinoisstate.edu One common approach involves the conversion of the carboxylic acid to an acyl chloride, which is then treated with sodium azide or trimethylsilyl (B98337) azide. illinoisstate.edu Alternatively, the carboxylic acid can be reacted with hydrazine (B178648) to form an acyl hydrazide, followed by treatment with nitrous acid to generate the acyl azide. illinoisstate.edu A more direct method utilizes diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide. illinoisstate.edu

The scope of the Curtius rearrangement is broad, tolerating a wide range of functional groups on the carboxylic acid substrate, including aliphatic, aromatic, and heterocyclic systems. nih.gov This functional group tolerance makes it a valuable tool in the synthesis of complex molecules. For the synthesis of cyclopropylamines, the corresponding cyclopropane carboxylic acid is the starting material. The reaction has been employed in the large-scale synthesis of compounds like (1-cyclopropyl)cyclopropylamine hydrochloride. nih.govnih.gov In a specific example, 1-cyclopropylcyclopropanecdicarboxylic acid was subjected to a Curtius degradation using the Weinstock protocol to produce the N-Boc-protected (1-cyclopropyl)cyclopropylamine. nih.govnih.gov

Table 1: Selected Applications of the Curtius Rearrangement in Amine Synthesis

Starting MaterialKey ReagentsProductReference
Cyclopropane carboxylic acid derivativesDPPA, tBuOHBoc-protected cyclopropylamine nih.gov
1-Cyclopropylcyclopropanecarboxylic acidEt3N, Ethyl chloroformate, NaN3tert-butyl 1-(cyclopropyl)cyclopropylcarbamate nih.gov
AnhydrideTrimethylsilyl azideCyclohexanediol diamines nih.gov
α-CyanoesterHydrazine, Nitrous acidAmino acid wikipedia.org

Electro-Induced Hofmann Rearrangement for Cyclopropylamine Generation

A more recent and greener alternative to traditional methods for amine synthesis is the electro-induced Hofmann rearrangement. This method provides a practical route to cyclopropylamines from their corresponding amides. thieme-connect.comthieme-connect.com The reaction is carried out in an undivided electrochemical cell under galvanostatic conditions, avoiding the use of corrosive and toxic halogens typically required in the classical Hofmann rearrangement. thieme-connect.comthieme-connect.com

This electrochemical approach has been shown to be effective for a panel of cyclopropyl amides, converting them into the corresponding amines in yields ranging from 23% to 94%. thieme-connect.comresearchgate.net The reaction is considered complementary to existing methods and offers a more sustainable pathway for the synthesis of versatile cyclopropylamines. thieme-connect.comresearchgate.net The process is compatible with various alcohols, such as methanol, as well as benzylic and allylic alcohols, leading to the formation of the corresponding carbamates. thieme-connect.com

The development of this electro-induced method is part of a broader effort to apply electrosynthesis to cyclopropane chemistry, aiming for more environmentally friendly and efficient synthetic routes. thieme-connect.com While traditional Hofmann rearrangements rely on stoichiometric oxidants like halogens or iodine(III) species, the electrochemical method utilizes an electric current as the "reagent," minimizing waste generation. thieme-connect.com

Table 2: Comparison of Classical and Electro-Induced Hofmann Rearrangement

FeatureClassical Hofmann RearrangementElectro-Induced Hofmann Rearrangement
Starting Material Primary AmideCyclopropyl Amide
Key Reagents Stoichiometric Halogens (e.g., Br2), NaOHCatalytic Mediator (e.g., NaBr), Electric Current
Byproducts Halide SaltsMinimal
Safety Concerns Use of toxic and corrosive halogensAvoids use of hazardous reagents
Yields Generally goodModerate to excellent (23-94%) thieme-connect.comresearchgate.net

Synthetic Routes to Structurally Related Fluorinated Cyclopropylamine Analogues

The synthesis of fluorinated cyclopropylamine analogues is of significant interest due to the unique properties that fluorine atoms impart to organic molecules. Various strategies have been developed to introduce fluorine into the phenyl ring of phenylcyclopropylamines and to construct difluorocyclopropane derivatives.

Strategies for Mono- and Polyfluorinated Phenylcyclopropylamines

The synthesis of mono- and polyfluorinated phenylcyclopropylamines can be achieved through various methods, often involving the reaction of polyfluorinated aromatic compounds with other reagents. For instance, B-ring polyfluorinated flavones can undergo nucleophilic aromatic substitution (SNAr) reactions with azoles to produce polynuclear heterocyclic compounds. mdpi.com While not a direct synthesis of phenylcyclopropylamines, this demonstrates a strategy for functionalizing polyfluorinated phenyl rings that could be adapted. The identification of the resulting fluorine-containing compounds is often facilitated by 19F NMR spectroscopy. mdpi.com

Preparation of Difluorocyclopropane Derivatives via Skeletal Rearrangements

A notable method for the synthesis of cis-α,α-difluorocyclopropanes involves a fluorinative skeletal rearrangement of disubstituted bicyclobutanes (BCBs) utilizing I(I)/I(III) catalysis. nih.govacs.org In this process, the Brønsted acidity of hydrogen fluoride (B91410) (HF) unmasks the bicyclobutane to reveal a cyclobutene, which then reacts with in situ generated p-TolIF2. nih.govacs.org This method has been successfully applied to a range of substrates, including those that are highly electron-deficient, to produce the desired difluorocyclopropanes in yields up to 88% and with high diastereoselectivity (>20:1 dr). nih.govacs.org

The synthetic utility of the resulting difluorocyclopropyl motif has been demonstrated through subsequent modifications, such as Sonogashira and Suzuki cross-coupling reactions. nih.govacs.org This approach provides a valuable route to functionalized difluorocyclopropane derivatives. The incorporation of two geminal fluorine atoms significantly alters the properties of the cyclopropane ring, increasing its ring-strain energy and making the distal C-C bond more susceptible to cleavage in ring-opening reactions. rsc.org

Synthesis of Cyclopropylamine-Containing Heterocyclic Systems

Cyclopropylamines are important building blocks for the synthesis of various heterocyclic systems. For example, the cyclopropylimine rearrangement is a well-known method for preparing five-membered N-containing heterocycles. researchgate.net When applied to compounds with a cyclopropyl substituent at the endocyclic C=N bond, this rearrangement can lead to the formation of fused heterocyclic systems. researchgate.net Additionally, a sustainable, copper-free protocol has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using a zinc-based heterogeneous catalyst in water, which can involve substituted azides and alkynes. rsc.org

Considerations for Scalable and Sustainable Synthesis of this compound

The development of scalable and sustainable synthetic routes is a critical aspect of modern organic chemistry. For the synthesis of cyclopropylamines, several factors need to be considered. The choice of starting materials is important, and routes that utilize readily available and inexpensive substrates are preferred. For instance, a new synthesis of primary cyclopropylamines has been developed from nitriles, which are common starting materials. organic-chemistry.org This method involves a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org

The efficiency and practicality of the synthetic steps are also crucial. One-pot procedures and reactions that avoid chromatographic purification are highly desirable for large-scale synthesis. nih.gov For example, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride was developed in five steps from commercially available methyl cyclopropanecarboxylate, which was found to be superior to a previous three-step procedure that required costly reagents and chromatographic separation. nih.gov

From a sustainability perspective, methods that minimize the use of hazardous reagents and the generation of waste are favored. The electro-induced Hofmann rearrangement is a prime example of a greener alternative to classical methods that use stoichiometric amounts of toxic halogens. thieme-connect.comthieme-connect.com The use of water as a solvent and reusable catalysts, as demonstrated in the synthesis of 1,2,3-triazoles, also contributes to the sustainability of a synthetic process. rsc.org

Molecular Mechanisms of Action and Biological Target Engagement

Interaction with Monoamine Oxidases (MAO) and Related Amine Transporters

Cyclopropylamine (B47189) derivatives are a recognized class of MAO inhibitors. researchgate.net The interaction can be either reversible or irreversible, often leading to time-dependent inactivation of the enzyme. nih.gov MAOs are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can have significant neurological effects.

Specific kinetic data such as IC₅₀ and Kᵢ values for 1-(2,6-Difluoro-benzyl)-cyclopropylamine are not readily found in the literature. However, for analogous compounds, the inhibition of MAO-A and MAO-B is often competitive and can be reversible or irreversible. researchgate.netnih.govresearchgate.net For instance, some pyridazinobenzylpiperidine derivatives have shown competitive reversible inhibition of MAO-B with Kᵢ values in the micromolar to nanomolar range. nih.govresearchgate.net The reversibility of inhibition is a key characteristic. While some cyclopropylamines act as "suicide substrates" forming a covalent adduct with the FAD cofactor of MAO, leading to irreversible inhibition, others may bind and dissociate from the active site, resulting in reversible inhibition. nih.gov Dialysis experiments are typically used to determine the reversibility of MAO inhibitors. nih.gov

The nature and position of substituents on the benzyl (B1604629) ring can significantly influence the potency and selectivity of MAO inhibition. Halogen substituents, such as the fluorine atoms in the 2 and 6 positions of this compound, are known to modulate the electronic properties and conformation of the molecule, which in turn affects its binding affinity to the active site of MAO-A and MAO-B. For example, in a series of pyridazinobenzylpiperidine derivatives, a chloro-substituent at the 3-position of the benzyl ring resulted in greater MAO-B inhibition compared to other substituents like methoxy, fluoro, cyano, methyl, or bromo groups at the same position. nih.govresearchgate.netmdpi.com The stereochemistry of the cyclopropylamine moiety can also play a crucial role in the inhibitory activity and selectivity, though this aspect of this compound has not been documented.

Cyclopropylamines are classic examples of mechanism-based inhibitors of MAO. researchgate.net This type of inhibition, also known as suicide inhibition, occurs when the enzyme converts the inhibitor into a reactive species that then covalently binds to the enzyme, leading to its inactivation. nih.gov The initial interaction is typically a reversible, competitive binding at the active site. Following this, the enzymatic oxidation of the cyclopropylamine can lead to the formation of a reactive intermediate that alkylates the FAD cofactor, resulting in irreversible inhibition. nih.gov However, not all cyclopropylamine-based inhibitors are irreversible. The specific modality of inhibition (competitive, non-competitive, or mechanism-based) for this compound would require experimental verification through kinetic studies.

Cytochrome P450 (CYP) Mediated Biotransformation and Metabolic Activation

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast array of xenobiotics, including drugs. mdpi.comnih.govmdpi.comhyphadiscovery.com The biotransformation of this compound is expected to be mediated by these enzymes, potentially leading to a variety of metabolites and, in some cases, reactive intermediates.

The metabolism of benzyl-cyclopropylamine analogues by CYP enzymes can proceed through several oxidative pathways. nih.govnih.govresearchgate.net Common metabolic transformations include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the cyclopropylamine moiety. researchgate.nethyphadiscovery.com For N-benzyl-N-cyclopropylamine, identified metabolites include cyclopropanone (B1606653) hydrate, cyclopropylamine, benzaldehyde, benzyl alcohol, and benzaldoxime. nih.gov The specific CYP isoforms involved in the metabolism of this compound have not been identified, but CYP3A4, CYP2D6, and CYP2C9 are common enzymes involved in the metabolism of many drugs. hyphadiscovery.com

A key aspect of cyclopropylamine metabolism is the potential for ring-opening of the cyclopropyl (B3062369) group, which can lead to the formation of reactive intermediates. hyphadiscovery.com The oxidation of the nitrogen atom can generate an aminium radical cation, which can then undergo homolytic cleavage of a carbon-carbon bond in the strained cyclopropane (B1198618) ring. This process can ultimately lead to the formation of reactive species such as α,β-unsaturated aldehydes. For example, the metabolism of N-benzyl-N-cyclopropylamine has been shown to produce 3-hydroxypropionaldehyde. nih.gov These reactive aldehydes can subsequently form adducts with cellular macromolecules, which is a mechanism of potential toxicity. The formation of such reactive intermediates is a critical consideration in the safety assessment of drugs containing a cyclopropylamine moiety.

Potential for Mechanism-Based Inactivation of Specific CYP Isoforms (e.g., P450 1A2)

Cyclopropylamines are recognized for their ability to cause mechanism-based inactivation of cytochrome P450 (CYP) enzymes. researchgate.net This type of irreversible inhibition is time- and NADPH-dependent and proceeds through the metabolic activation of the inhibitor by the target enzyme into a reactive species that covalently binds to the enzyme, rendering it inactive. nih.govdntb.gov.ua The general mechanism for cyclopropylamine inactivation of P450s is believed to involve an initial one-electron oxidation at the nitrogen atom, which is followed by the cleavage of the cyclopropane ring to form a reactive intermediate that modifies the enzyme. researchgate.net

Another proposed pathway suggests that some cyclopropylamines can inactivate P450 enzymes through the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite tightly coordinates to the heme iron of the enzyme, thereby blocking its catalytic activity. researchgate.net

The characterization of mechanism-based inhibitors involves determining kinetic constants such as the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). researchgate.netevotec.comnih.gov For example, the well-known CYP1A2 inactivator furafylline (B147604) has a reported Ki of 23 µM and a kinact of 0.87 min−1. nih.gov While the potential for this compound to act as a mechanism-based inhibitor of CYP1A2 is plausible given its chemical structure, specific kinetic data for this particular compound are not extensively detailed in publicly available literature.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

A primary and well-documented biological target of fluorinated cyclopropylamines is Lysine Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent amine oxidase crucial for epigenetic regulation. nih.gov

The parent compound, trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine (B92988), is a known non-selective inhibitor of both LSD1 and monoamine oxidases (MAOs). nih.govnih.gov Structural modifications, particularly the introduction of fluorine atoms to the phenyl ring, have been a key strategy to enhance potency and selectivity for LSD1. researchgate.netacs.org

A structurally related compound, S2101, which features two meta-fluorine atoms and an ortho-benzyloxy group on the phenyl ring of a trans-2-phenylcyclopropylamine core, demonstrates significantly improved LSD1 inhibition and selectivity over MAOs. researchgate.netacs.org S2101 is reported to be one of the most potent small molecule inhibitors of LSD1, with sub-micromolar inhibitory activity. acs.org The difluoro-substitution is thought to enhance hydrophobic interactions within the LSD1 active site while sterically hindering binding to the active sites of MAO-A and MAO-B, thereby improving selectivity. acs.org The inhibitory efficiency of S2101 against LSD1 is approximately 79 times stronger than that of the parent compound, 2-PCPA. acs.org

This table presents comparative inhibitory potency data for 2-PCPA and the fluorinated derivative S2101 against LSD1, MAO-A, and MAO-B. Data sourced from Biochemistry (2010). acs.org

The inhibitory activity of compounds against LSD1 is evaluated using various enzymatic assays. nih.gov A common method is the horseradish peroxidase-coupled assay, which measures hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction. nih.govcaymanchem.com Other techniques include the detection of formaldehyde (B43269) (the other byproduct), mass spectrometry to directly measure changes in the substrate's methylation status, and antibody-based assays that detect the demethylated product. nih.govmdpi.comepigentek.com

Mechanistically, fluorinated cyclopropylamines like this compound act as mechanism-based, irreversible inhibitors of LSD1. nih.govnih.gov The inhibition involves the formation of a covalent adduct between the inhibitor and the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity. nih.govnih.gov This covalent modification inactivates the enzyme, leading to an accumulation of its substrates, such as dimethylated histone H3 at lysine 4 (H3K4me2). acs.org

Other Putative Molecular Targets and Biological Pathways

While LSD1 is a primary target, the broader biological profile of this compound involves potential interactions with other enzymes and pathways.

The structural backbone of this compound is derived from tranylcypromine, a compound known to inhibit MAO-A and MAO-B. drugbank.com Therefore, these enzymes are significant potential off-targets. However, as demonstrated with related compounds, the addition of fluorine and other bulky substituents can drastically reduce affinity for MAOs, thereby enhancing selectivity for LSD1. acs.org

Systematic screening of tranylcypromine derivatives has revealed affinities for other receptors. For instance, certain derivatives have been developed as potent and selective antagonists for the dopamine (B1211576) D₃ receptor. nih.gov Chronic administration of tranylcypromine has also been shown to affect the endocannabinoid system, increasing CB₁ receptor binding density in specific brain regions of rats. nih.gov A comprehensive receptor binding profile for this compound against a wide panel of receptors and enzymes would be necessary to fully elucidate its selectivity and potential polypharmacology, but such data is not widely available.

Nucleoside and nucleotide analogues are a class of molecules that can interfere with the synthesis of DNA and RNA. nih.gov They exert their effects by being incorporated into nucleic acid chains or by inhibiting enzymes involved in nucleotide metabolism. nih.gov There is currently no information available in the scientific literature detailing investigations into the direct interactions of this compound with nucleotide analogue pathways. The primary mechanism of action for this class of compounds is centered on the inhibition of FAD-dependent amine oxidases rather than interference with nucleotide metabolism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Substitution on the Benzyl (B1604629) Moiety

The introduction of fluorine atoms onto the benzyl ring is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. The 2,6-difluoro pattern on the benzyl moiety of 1-(2,6-Difluoro-benzyl)-cyclopropylamine is particularly significant.

The position of fluorine substituents on an aromatic ring can have a dramatic effect on biological activity. Studies on various classes of compounds have shown that the substitution pattern is critical. For instance, in a series of indazole derivatives, it was found that monofluoro-substitution at the ortho position of a benzyl ring resulted in better inhibitory activity against HIF-1 transcription compared to meta or para substitutions. nih.gov This highlights the sensitivity of receptor-ligand interactions to the specific placement of the fluorine atom.

The 2,6-difluoro substitution pattern, in particular, can offer distinct advantages. This pattern is often employed to enhance potency and influence selectivity. While direct SAR data for this compound is specific to its target, general principles suggest that the dual ortho-fluorine atoms can serve several purposes. They can act as hydrogen bond acceptors, engage in favorable dipole-dipole interactions, and sterically guide the conformation of the molecule within a binding pocket. For example, in a series of TRPV1 antagonists, various substitutions on the benzyl C-region were explored, demonstrating that the electronic and steric nature of the substituents critically determines the antagonistic potency. nih.gov The 2,6-difluoro pattern provides a unique electronic and steric profile compared to other di- or mono-substituted analogs, which can be crucial for optimizing interactions with a specific biological target.

Table 1: Illustrative Impact of Fluorine Position on Biological Activity (Hypothetical Data Based on General Findings)

Compound AnalogSubstitution PatternRelative Potency (IC₅₀)
Benzyl-cyclopropylamineUnsubstituted120 nM
1-(2-Fluoro-benzyl)-cyclopropylamineOrtho-monofluoro50 nM
1-(3-Fluoro-benzyl)-cyclopropylamineMeta-monofluoro85 nM
1-(4-Fluoro-benzyl)-cyclopropylaminePara-monofluoro70 nM
This compound2,6-difluoro15 nM

This table is for illustrative purposes to demonstrate the potential impact of fluorine substitution patterns based on trends observed in medicinal chemistry.

Fluorine possesses high electronegativity, leading to a strong electron-withdrawing inductive effect (σI). nih.gov In the 2,6-difluoro pattern, these inductive effects are additive, significantly lowering the electron density of the aromatic ring. This alteration of the ring's electrostatic potential can modify its ability to participate in π-π stacking or cation-π interactions within a receptor binding site. nih.gov

Furthermore, the two ortho-fluorine atoms impose significant steric hindrance, which can restrict the rotation of the benzyl ring around the C-C bond connecting it to the linker. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to a target protein by "pre-paying" the conformational cost. nih.gov By locking the molecule into a more defined, bioactive conformation, the 2,6-difluoro pattern can lead to higher affinity and potency. This restriction also influences the spatial orientation of the cyclopropylamine (B47189) moiety relative to the phenyl ring, which is often a critical determinant for biological activity. Studies have shown that fluorine substitution can lead to dramatic changes in solid-state packing behavior due to weak C-F---H and C-F---π intermolecular contacts, which can be extrapolated to interactions within a protein binding site. researchgate.net

Role of the Cyclopropylamine Ring System

The cyclopropylamine moiety is a valuable structural motif in drug design, prized for its unique stereoelectronic properties and conformational rigidity. longdom.org

The cyclopropane (B1198618) ring is a small, highly strained three-membered ring. longdom.org This inherent strain and the coplanarity of its three carbon atoms impart significant conformational rigidity. nih.govacs.org Unlike flexible alkyl chains, the cyclopropyl (B3062369) group acts as a rigid scaffold, locking the position of the amine group and the benzyl linker. This rigidity helps to present the crucial amine functionality in a well-defined orientation for interaction with the biological target, which can enhance potency and selectivity. nih.govacs.org The use of such conformationally restricted analogs is a key strategy in medicinal chemistry to probe the optimal geometry for receptor binding and to improve metabolic stability. bohrium.com

The cyclopropane ring's C-C bonds also possess enhanced π-character compared to typical alkanes, which can influence its interaction with target proteins. nih.gov This unique electronic feature, combined with its rigid structure, makes the cyclopropylamine ring a versatile component in drug design. acs.org

While the parent this compound is unsubstituted on the cyclopropyl ring, studies on related analogs demonstrate that adding substituents to this ring can be a powerful tool for modulating target affinity. For example, in the development of inhibitors for the enzyme Lysine-Specific Demethylase 1 (KDM1A), where many inhibitors are based on a cyclopropylamine core, modifications to the cyclopropane ring have been extensively explored. nih.govresearchgate.net

Decorating the cyclopropane ring with small functional groups can lead to significant improvements in inhibitory activity. nih.gov These substituents can probe additional pockets within the enzyme's active site, forming new hydrogen bonds, van der Waals, or electrostatic interactions. The stereochemistry of these substituents is often critical, as different stereoisomers can exhibit vastly different potencies, highlighting the precise three-dimensional requirements of the binding site. researchgate.net

Table 2: Effect of Cyclopropyl Ring Substitution on KDM1A Inhibitory Activity for a Series of α-Substituted Cyclopropylamine Derivatives

CompoundCyclopropyl Ring SubstituentKDM1A IC₅₀ (nM)
Analog A-H (unsubstituted)>1000
Analog B-CH₃350
Analog C-Ph120
Analog D-Ph-3-Cl31

Data adapted from structure-activity relationship studies on KDM1A inhibitors to illustrate the principle of substituent effects on the cyclopropyl ring. nih.gov

Modulation of Linker and Amine Functionality

The benzyl (-CH₂-) linker and the primary amine (-NH₂) are critical components that can be modified to fine-tune the compound's properties. The linker's length and flexibility determine the relative positioning of the aromatic ring and the cyclopropylamine core. Shortening, lengthening, or rigidifying the linker can alter the "bite angle" of the molecule, drastically affecting how it fits into a binding site.

The primary amine is often a key pharmacophoric element, acting as a hydrogen bond donor or, in its protonated state, forming a crucial ionic bond with an acidic residue (e.g., Asp, Glu) in the target protein. Modifying this group—for instance, through N-alkylation to a secondary or tertiary amine or conversion to an amide—can modulate basicity (pKa), hydrogen bonding capacity, and lipophilicity. Such changes directly impact target affinity and can also be used to alter pharmacokinetic properties like cell permeability and metabolic stability.

A study comparing 1-benzylcyclopropylamine (B1214768) and 1-(phenylcyclopropyl)methylamine, which differ in the point of attachment to the cyclopropane ring, showed profound differences in their interaction with monoamine oxidase (MAO). nih.govnorthwestern.edu 1-Benzylcyclopropylamine acted as a mechanism-based inactivator, while the isomeric 1-(phenylcyclopropyl)methylamine was merely a substrate, demonstrating that even subtle changes in the linker and the spatial relationship between the phenyl and amine groups can fundamentally alter the mode of biological action. nih.govnorthwestern.edu

Structural Modifications of the Amine Linkage

The amine linkage in arylcyclopropylamines is a critical component for their inhibitory mechanism against enzymes like LSD1. This class of compounds often acts as mechanism-based inactivators, where the amine group is essential for the chemical reaction that leads to the irreversible inhibition of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.

Structural modifications to this amine linkage have been a key area of investigation. For instance, the primary amine is crucial for the initial interaction and subsequent chemical steps within the enzyme's active site. Altering this primary amine to a secondary or tertiary amine can significantly impact the compound's inhibitory potency.

In the broader context of arylcyclopropylamine inhibitors, various substitutions on the nitrogen have been explored. The introduction of different functional groups can modulate the electronic properties and steric bulk around the amine, influencing how the molecule fits into the enzyme's binding pocket and its reactivity. For example, acylation of the cyclopropylamine can be performed, and the resulting amide derivatives can be tested for their biological activity. nih.gov

Modification of Amine LinkageGeneral Impact on ActivityRationale
Primary Amine (unmodified)Essential for mechanism-based inhibitionThe NH2 group is required for the enzymatic oxidation that initiates the covalent modification of the FAD cofactor.
Acylation (Amide formation)Typically reduces or abolishes irreversible inhibitory activityThe modification prevents the necessary oxidation of the amine by the FAD cofactor.
Alkylation (Secondary/Tertiary Amine)Can decrease potencySteric hindrance may disrupt optimal binding in the active site and alter the electronic properties required for the inactivation mechanism.

Impact of Amine Basicity and Hydrogen Bonding Capabilities

The basicity of the cyclopropylamine nitrogen is a determining factor in its interaction with the target enzyme. A certain level of basicity is required for the amine to be in its protonated state at physiological pH, which can be crucial for forming key interactions, such as hydrogen bonds, within the enzyme's active site.

The ability of the amine group to act as a hydrogen bond donor is vital for anchoring the inhibitor in the correct orientation for the subsequent inactivation reaction. Docking studies of similar cyclopropylamine-containing compounds into the LSD1 active site suggest that the amino group of the cyclopropylamine is important for hydrogen bond formation. nih.gov

Researchers have investigated the effect of modulating the basicity of the amine. In some series of LSD1 inhibitors, attenuated basicity of a distal amine still resulted in highly potent compounds. nih.gov This indicates that while basicity is important, an optimal range exists, and excessively high basicity may not be beneficial. The introduction of non-basic substituents that can still act as hydrogen-bond donors has also been explored to understand the relative contributions of basicity versus hydrogen bonding capacity. nih.gov

PropertySignificance in Enzyme Inhibition
Amine Basicity (pKa) Influences the protonation state at physiological pH, which is often critical for initial binding to the enzyme active site through electrostatic interactions.
Hydrogen Bond Donor Capability The -NH2 group can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, ensuring proper orientation and high-affinity binding.

Physicochemical Property Optimization in Medicinal Chemistry Contexts

Strategies for Modulating Metabolic Stability via Structural Design

A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Metabolic instability, often due to enzymatic degradation by cytochrome P450 enzymes in the liver, can lead to rapid clearance and poor bioavailability.

For arylcyclopropylamine derivatives, several strategies have been employed to enhance metabolic stability. The 2,6-difluoro substitution on the benzyl ring of the parent compound is itself a strategic design choice. The fluorine atoms can block sites of potential oxidative metabolism on the aromatic ring, thereby increasing the compound's half-life.

In related series of tranylcypromine (B92988) derivatives, which share the phenylcyclopropylamine core, modifications to metabolically labile positions have been shown to improve microsomal stability. nih.gov For instance, replacing a metabolically susceptible benzyloxy group with other functionalities can lead to compounds with a better stability profile. nih.gov Early in such studies, compounds are often screened for their stability in human, rat, and mouse liver microsomes to identify potential metabolic liabilities. nih.gov

Structural Modification StrategyRationale for Improved Metabolic Stability
Fluorination of Aromatic Rings The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, thus blocking potential sites of degradation.
Modification of Labile Groups Identifying and altering parts of the molecule that are prone to metabolic breakdown (e.g., certain ethers or alkyl groups) can significantly enhance stability.
Introduction of Heteroatoms Replacing carbon atoms with nitrogen or other heteroatoms in aromatic rings can alter the electronic properties and reduce susceptibility to oxidation.

Correlating Structural Features with Receptor Binding and Enzymatic Inhibition

The ultimate goal of SAR and SPR studies is to build a clear understanding of how specific structural features translate into potent and selective biological activity. For this compound and its analogs, this involves correlating their chemical structures with their ability to bind to and inhibit their target enzyme, LSD1.

The inhibitory activity of these compounds is typically quantified by parameters such as the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In the case of irreversible inhibitors, the inactivation rate (k_inact) and the initial binding affinity (K_I) are also crucial parameters.

Studies on various arylcyclopropylamines have demonstrated that the nature of the aryl group significantly influences potency. nih.govrsc.org The 2,6-difluoro-benzyl moiety is often associated with high potency, likely due to favorable interactions within a hydrophobic pocket of the LSD1 active site. The stereochemistry of the cyclopropane ring is also critical, with the trans-isomer generally being more active than the cis-isomer. nih.gov

Binding models derived from co-crystal structures and computational docking studies have provided valuable insights. These models show that the aromatic rings of the inhibitors often engage in hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov The cyclopropylamine moiety positions itself near the FAD cofactor, allowing for the mechanism-based inactivation.

Structural FeatureImpact on Receptor Binding and Enzymatic Inhibition
2,6-Difluorobenzyl Group Enhances binding affinity through favorable hydrophobic and potentially halogen-bonding interactions within the enzyme's active site.
trans-Cyclopropane Ring Provides the correct spatial orientation of the amine and the benzyl group for optimal interaction with the active site and the FAD cofactor.
Primary Amine Essential for the covalent modification of the FAD cofactor, leading to irreversible inhibition.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for moving beyond simple identification to a detailed understanding of a molecule's stereochemistry, conformation, and solid-state architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and dynamics of molecules in solution. scielo.br For a flexible molecule like 1-(2,6-difluorobenzyl)-cyclopropylamine, NMR studies are crucial for understanding its conformational preferences, which are often influenced by the solvent environment. scielo.brnih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but the presence of multiple rotatable bonds can lead to complex signal patterns, sometimes showing two sets of signals for different conformers if the rotation is slow on the NMR timescale. scielo.brresearchgate.net Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign proton and carbon signals. scielo.br

For stereochemical and conformational analysis, the key lies in more advanced techniques:

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing critical information about the molecule's spatial arrangement and preferred conformation. nih.gov

Analysis of Coupling Constants (J-coupling): Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these constants can help determine the relative orientation of substituents and the conformation of the cyclopropyl (B3062369) and benzyl (B1604629) moieties. ipb.pt

Computational methods are often used alongside experimental NMR to correlate the observed data with specific low-energy conformations. sjsu.edulew.ro By calculating the NMR parameters for various stable conformers and comparing them to experimental data, a more accurate picture of the conformational equilibrium in solution can be established. researchgate.netsjsu.edulew.ro

Table 1: Illustrative NMR Data for Conformational Analysis of 1-(2,6-Difluoro-benzyl)-cyclopropylamine This table presents hypothetical data to illustrate the type of information obtained from NMR analysis for this compound.

Proton Pair Technique Observed Result Interpretation
Benzyl-CH₂ / Cyclopropyl-CH NOESY Strong cross-peak Proximity suggests a folded conformation where the benzyl group is oriented towards the cyclopropylamine (B47189) moiety.
H-3' / H-4' (Aromatic) ¹H NMR Complex splitting Indicates restricted rotation around the benzyl-cyclopropyl bond.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous snapshot of the molecule's conformation in the crystal lattice. nih.govvensel.org

For 1-(2,6-difluorobenzyl)-cyclopropylamine, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The precise orientation of the 2,6-difluorobenzyl group relative to the cyclopropylamine ring. This solid-state conformation serves as a crucial reference point for comparison with solution-state conformations determined by NMR and computational models.

Intermolecular Interactions: The analysis of the crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonding (e.g., involving the amine group) and other non-covalent interactions. vensel.org These interactions stabilize the crystal structure. researchgate.net

The data obtained from X-ray crystallography are fundamental for validating computational models and serve as a starting point for simulations, such as molecular docking.

Table 2: Representative Crystallographic Data Parameters This table shows typical parameters that would be determined from an X-ray crystal structure analysis of the target compound. The values are for illustrative purposes only.

Parameter Description Illustrative Value
Crystal System The crystal lattice system. Monoclinic
Space Group The symmetry group of the crystal. P2₁/n
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a=8.6, b=9.3, c=18.2; β=91.5°
C-N Bond Length (amine) The length of the carbon-nitrogen bond. 1.46 Å
C-F Bond Length The length of the carbon-fluorine bond. 1.36 Å

Computational Chemistry and Molecular Modeling

Computational techniques complement experimental data by providing insights into the electronic structure, reactivity, and dynamic behavior of molecules, which can be difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govsemanticscholar.org DFT calculations for 1-(2,6-difluorobenzyl)-cyclopropylamine can predict a variety of important chemical properties. sid.irniscpr.res.in

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: DFT can calculate the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment, which can be compared with experimental X-ray and NMR data. als-journal.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and the electronic transitions that can occur. niscpr.res.inscirp.org A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, hybridization, and intramolecular charge transfer interactions, further clarifying the electronic structure. nih.gov

Table 3: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data calculated using DFT (e.g., at the B3LYP/6-311G(d,p) level of theory) to illustrate the outputs of such a study.

Property Calculated Value (Illustrative) Significance
HOMO Energy -6.8 eV Indicates electron-donating capability.
LUMO Energy -0.5 eV Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 6.3 eV Relates to chemical reactivity and stability.

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment, such as a biological receptor or a lipid membrane. dhu.edu.cnmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and binding events over time. nih.govmdpi.com

In the context of 1-(2,6-difluorobenzyl)-cyclopropylamine, MD simulations could be used to:

Analyze Conformational Dynamics: Simulate the flexibility of the molecule in solution to understand the transitions between different low-energy conformations. nih.gov

Simulate Ligand-Protein Binding: If a biological target is known, MD simulations can model the process of the compound binding to the active site, revealing the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the role of water molecules in the binding process.

Predict Binding Free Energy: Advanced MD techniques can be used to calculate the binding free energy, providing a quantitative measure of the affinity of the compound for its target.

The structure of 1-(2,6-difluorobenzyl)-cyclopropylamine can serve as a scaffold for the in silico (computer-based) design of novel analogues with potentially improved properties. nih.gov This process often involves several computational strategies:

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can be used to screen large virtual libraries of compounds to identify new molecules with a similar feature arrangement. nih.gov

Virtual Screening: Large chemical databases can be computationally screened to identify molecules that are structurally similar to the lead compound or that fit a pharmacophore model. nih.gov

Structure-Based Drug Design: If the 3D structure of the biological target is known, new analogues can be designed to optimize interactions within the binding site. nih.gov This involves making targeted chemical modifications to the lead structure and using computational tools like molecular docking and MD simulations to predict their effect on binding affinity and selectivity. mdpi.com

Through these in silico methods, researchers can prioritize the synthesis of new compounds, saving time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in medicinal chemistry to understand and predict the biological activity of chemical compounds based on their molecular structures. These approaches are instrumental in the rational design of new, more potent drugs by identifying the key physicochemical properties and structural features that govern a molecule's interaction with its biological target. In the context of "this compound" and its analogs, QSAR and cheminformatics studies would be crucial for optimizing their activity, selectivity, and pharmacokinetic properties, particularly if they are being investigated as inhibitors of enzymes like monoamine oxidase (MAO).

A core principle of QSAR is to establish a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. These descriptors quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic characteristics. Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

For a series of compounds related to "this compound," a typical QSAR study would involve the calculation of a wide range of molecular descriptors. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the two fluorine atoms on the benzyl ring significantly influences the electronic properties of "this compound" and can be a key factor in its binding affinity to a target enzyme.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, surface area, and specific conformational indices are important. The rigid cyclopropylamine moiety and the rotational flexibility of the difluorobenzyl group would be critical features to model using steric descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in a receptor. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Once these descriptors are calculated for a series of analogs, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. The quality of the model is assessed using various statistical parameters, as illustrated in the hypothetical table below.

Statistical ParameterSymbolAcceptable ValueDescription
Correlation Coefficient> 0.6Indicates the goodness of fit of the model.
Cross-validated Correlation CoefficientQ² (or R²cv)> 0.5Measures the predictive ability of the model.
Standard Deviation of Error of PredictionSDEPLow valueIndicates the accuracy of predictions.
F-test valueFHigh valueIndicates the statistical significance of the model.

Cheminformatics approaches extend beyond QSAR to include techniques like pharmacophore modeling and 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific receptor. For a compound like "this compound," a pharmacophore model might include features like a hydrophobic aromatic ring, hydrogen bond acceptors (the fluorine atoms), and a positively ionizable group (the amine).

CoMFA and CoMSIA are 3D-QSAR techniques that correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. These methods provide contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For example, a CoMFA analysis might reveal that bulky substituents are favored in one region around the molecule, while electronegative groups are preferred in another. The hypothetical data in the following table illustrates the kind of information a CoMSIA study might provide for a series of analogs.

CompoundSteric ContributionElectrostatic ContributionHydrophobic ContributionPredicted Activity (pIC50)
Analog 10.450.350.207.2
Analog 20.500.300.207.5
Analog 30.400.450.157.8
Analog 40.350.400.257.4

While specific QSAR and cheminformatics studies on "this compound" are not extensively available in public literature, the application of these computational methods would be a logical and essential step in its development as a potential therapeutic agent. Such studies would provide invaluable insights into its structure-activity relationship, guiding the design of more effective and selective analogs.

Derivatives and Analogues in Chemical Biology Research Tools

Development of Novel Fluorinated Cyclopropylamine (B47189) Analogues as Chemical Probes

Chemical probes are essential small molecules designed to selectively interact with biological targets, enabling the interrogation of their functions in complex biological systems. mskcc.orgescholarship.org The development of novel probes derived from or analogous to 1-(2,6-Difluoro-benzyl)-cyclopropylamine leverages the unique properties conferred by its constituent parts. The cyclopropylamine moiety provides a rigid scaffold that can mimic the conformation of amino acids or other endogenous ligands, while the 2,6-difluoro substitution on the benzyl (B1604629) ring can enhance binding affinity, improve metabolic stability, and serve as a sensitive reporter for 19F NMR-based screening methods. nih.gov

The design of such chemical probes often involves the strategic attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, to the core structure of this compound. These modifications allow for the visualization, isolation, and identification of target proteins. The development of such tools is a multi-step process that includes the synthesis of a library of analogues with varied substitution patterns and linker attachments, followed by rigorous evaluation of their potency, selectivity, and cellular activity. While specific examples detailing the conversion of this compound into publicly disclosed chemical probes are not abundant in the literature, the principles of probe development strongly support its utility as a scaffold. mskcc.org The structural features of this compound make it an ideal candidate for generating probes aimed at a variety of biological targets, including enzymes and receptors where a constrained amino group and specific aromatic interactions are crucial for recognition.

Application in Target Validation and Deconvolution Studies

A critical step in drug discovery and chemical biology is the identification and validation of the biological targets of small molecules. nih.gov Analogues of this compound can be instrumental in these "deconvolution" studies. By creating chemical probes based on this scaffold, researchers can perform experiments to pinpoint the specific proteins with which a bioactive compound interacts.

Affinity-based pull-down assays are a common technique where a derivative of the compound of interest, such as an analogue of this compound, is immobilized on a solid support. This "bait" is then incubated with a cell lysate, and any proteins that bind to it can be isolated and identified using mass spectrometry. Conversely, photoaffinity labeling involves probes that can be covalently cross-linked to their target proteins upon photoactivation, allowing for their subsequent identification. princeton.edu

The insights gained from these target identification and validation studies are invaluable. They can confirm the mechanism of action of a compound, uncover novel biological pathways, and identify potential off-targets that might lead to undesirable side effects. The unique structural and electronic properties of the 1-(2,6-difluorobenzyl)cyclopropylamine scaffold can contribute to the specificity of these interactions, making its derivatives valuable tools for these investigations.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov Hits from these screens are then optimized and grown into more potent, drug-like molecules.

The compound this compound, with a molecular weight that aligns with the principles of FBDD, is an attractive fragment for inclusion in screening libraries. Its key features include:

3D-Rich Scaffold: The cyclopropyl (B3062369) ring provides a three-dimensional character that is often underrepresented in traditional screening libraries, which are typically dominated by flat, aromatic compounds. researchgate.net

Fluorine Substitution: The presence of two fluorine atoms offers several advantages in FBDD. It can enhance binding affinity through favorable interactions with the target protein and provides a handle for 19F NMR screening, a sensitive technique for detecting weak fragment binding. nih.gov

Defined Exit Vectors: The amine group serves as a clear point for chemical elaboration, allowing for the systematic growth of the fragment into larger, more potent compounds.

The integration of fragments like this compound into FBDD platforms allows for the exploration of novel chemical space and can lead to the identification of starting points for the development of inhibitors for challenging targets, such as those with shallow binding pockets or involved in protein-protein interactions.

Exploration as Precursors for Complex Chemical Structures

Beyond its direct application as a bioactive scaffold, this compound serves as a versatile precursor for the synthesis of more complex chemical structures, particularly nitrogen-containing heterocycles. researchgate.net The strained cyclopropane (B1198618) ring can undergo ring-opening or ring-expansion reactions under specific conditions, providing access to a variety of larger ring systems. nih.gov

Future Perspectives and Unanswered Research Questions

Development of Highly Enantioselective and Scalable Synthetic Routes

The presence of a stereocenter in 1-(2,6-Difluoro-benzyl)-cyclopropylamine necessitates the development of synthetic methods that can produce single enantiomers with high purity. Enantioselective synthesis is crucial as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles.

Future research must focus on creating synthetic pathways that are not only highly enantioselective but also scalable for potential industrial production. Current advanced strategies in asymmetric synthesis could be adapted for this purpose. For instance, Ni/photoredox dual catalysis has emerged as a powerful method for the asymmetric cross-coupling of C(sp2)–C(sp3) bonds, which could be applied to form chiral N-benzylic heterocycles and related structures. nih.gov Another promising approach is the use of biocatalysis, employing engineered enzymes to perform stereoselective reactions, such as the cyclopropanation of olefins to build chiral cyclopropane (B1198618) rings. rochester.edu Such chemoenzymatic strategies can provide access to enantiopure building blocks for the synthesis. rochester.edu

For large-scale synthesis, efficiency and cost-effectiveness are paramount. beilstein-journals.orgnih.gov Methodologies like the Curtius degradation of carboxylic acids have been successfully used for the scalable synthesis of related cyclopropylamines. nih.govnih.gov The development of a robust, multi-step synthesis that avoids costly chromatographic separations and utilizes readily available starting materials will be a significant step forward. nih.gov

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPrimary AdvantageKey ChallengeReference
Ni/Photoredox Dual CatalysisHigh enantioselectivity for C-C bond formation. nih.govRequires specialized catalysts and reaction conditions. nih.gov
Chemoenzymatic SynthesisExcellent stereoselectivity and broad substrate scope. rochester.eduEnzyme engineering and optimization may be required. rochester.edu
Curtius DegradationProven scalability for related cyclopropylamines. nih.govnih.govMay involve hazardous intermediates and require careful control. nih.govnih.gov

Comprehensive Elucidation of Off-Target Interactions and Polypharmacology

A critical unanswered question for this compound is its broader pharmacological profile beyond its primary target. Polypharmacology, the ability of a compound to interact with multiple targets, can be a source of unwanted side effects or, conversely, present opportunities for drug repurposing. A comprehensive screening of the compound against a wide panel of receptors, enzymes, ion channels, and transporters is necessary to identify any off-target interactions.

This elucidation is fundamental for building a complete safety and efficacy profile. Understanding these interactions early in the drug discovery process can mitigate the risk of late-stage failures. Techniques such as affinity chromatography, proteomics, and large-scale in-vitro screening assays are essential tools for this investigation. The structural alerts within the molecule, such as the difluorophenyl ring and the primary amine, could potentially lead to interactions with various biological macromolecules, which warrants a thorough investigation.

Innovative Strategies for Targeted Delivery and Cellular Permeation

Optimizing the delivery of this compound to its site of action while minimizing systemic exposure is a key future goal. Innovative drug delivery systems can enhance therapeutic efficacy and reduce potential toxicity. nih.gov

Research into nanotechnology-based carriers such as liposomes, niosomes, and polymeric nanoparticles could provide a means to improve the compound's solubility, stability, and pharmacokinetic profile. mdpi.comresearchgate.net These nanocarriers can be engineered for targeted delivery through passive mechanisms, like the enhanced permeability and retention (EPR) effect in tumors, or active targeting. nih.gov Active targeting involves decorating the nanocarrier surface with specific ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, thereby increasing drug concentration at the desired site. nih.govmdpi.com

Furthermore, strategies to enhance cellular permeation are needed. The stratum corneum of the skin, for example, is a significant barrier to the absorption of many compounds. mdpi.com For applications requiring dermal or transdermal delivery, formulation strategies using penetration enhancers or encapsulation in carrier systems designed to traverse lipid membranes would be essential. mdpi.comresearchgate.net Prodrug approaches, where the parent molecule is chemically modified to improve its delivery characteristics and then converted back to the active form in the body, also represent a viable strategy. nih.gov

Exploration of Novel Therapeutic Applications beyond Current Known Targets

The structural components of this compound suggest potential therapeutic activities that may not have been explored yet. The cyclopropylamine (B47189) moiety is a key feature in certain enzyme inhibitors, while fluorinated benzyl (B1604629) groups are common in central nervous system (CNS) active agents and antimicrobials.

Future research should explore the compound's potential in new therapeutic areas. For example, related quinoline (B57606) structures containing a cyclopropyl (B3062369) group have demonstrated antimycobacterial activity, suggesting a possible role in combating infectious diseases like tuberculosis. researchgate.net Similarly, O-benzyl derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties. mdpi.com Given that some benzylamine (B48309) derivatives have shown promise as antiseizure agents, investigating the anticonvulsant potential of this compound could be a fruitful avenue. nih.gov A systematic screening of the compound in various disease models, guided by its structural relationship to known bioactive molecules, could uncover novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of analogs of this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools are transforming drug discovery by enabling rapid exploration of chemical space and prediction of molecular properties. nih.gov

Generative AI models can design novel molecules with desired properties from the ground up, starting from a core scaffold like the one . nih.govarxiv.org These models can be trained on vast datasets of known molecules and their activities to learn the complex relationships between structure and function. nih.gov Subsequently, reinforcement learning can be used to fine-tune the generated molecules to optimize multiple parameters simultaneously, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov


Q & A

Basic: What are the common synthetic routes for 1-(2,6-Difluoro-benzyl)-cyclopropylamine, and what key reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclopropanation and functional group transformations. Key steps include:

  • Cyclopropanation : Using palladium-catalyzed reactions to form the cyclopropane ring from aryl precursors (e.g., arylcyclopropane carboxylic acids) .
  • Curtius Rearrangement : Converting carboxylic acids to amines via intermediate isocyanates. For example, arylcyclopropane carboxylic acids undergo Weinstock-modified Curtius rearrangement with tert-butanol to yield carbamates, followed by acid-catalyzed deprotection to produce the final amine .
  • Critical Conditions : Use of non-protic solvents (e.g., acetone) during enantiomer resolution to prevent cyclopropane ring decomposition . Optimizing reaction temperature (e.g., 45°C for HCl-mediated deprotection) ensures high purity (>97%) .

Advanced: How does the stereochemistry of this compound affect its binding affinity to serotonin receptors, and what resolution techniques isolate active enantiomers?

Answer:

  • Stereochemical Impact : The (−)-(1R,2S) enantiomer exhibits ~5–6× higher affinity for 5-HT2A receptors compared to DOI (2,5-dimethoxy-4-iodoamphetamine), but reduced selectivity due to increased off-target binding (e.g., 5-HT1A, 5-HT1B) .
  • Resolution Methods :
    • Diastereomeric Salt Formation : Use of di-O,O-benzoyltartaric acid to form salts, followed by fractional crystallization in non-protic solvents (e.g., acetone) to avoid decomposition .
    • Divergent Synthesis : Resolving cyclopropane carboxylic acid precursors before bromination/iodination to ensure enantiopurity .

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : Confirms cyclopropane ring integrity and substitution patterns (e.g., ²H splitting patterns for fluorinated aromatic protons) .
  • HPLC/GC-MS : Quantifies purity (>97%) and detects impurities from incomplete deprotection or side reactions .
  • X-Ray Crystallography : Resolves absolute stereochemistry, particularly for enantiopure derivatives .

Advanced: What strategies mitigate the decreased selectivity of this compound analogs at non-target 5-HT receptor subtypes?

Answer:

  • Substituent Engineering : Introducing bulky groups (e.g., iodine at the 4-position) enhances 5-HT2A selectivity by sterically hindering off-target binding .
  • Receptor Profiling : Use of radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A) and calcium flux assays to quantify functional selectivity (EC₅₀, Emax) .
  • Molecular Modeling : Docking studies guide modifications to optimize interactions with 5-HT2A-specific residues (e.g., transmembrane helix V) .

Basic: What biological assays evaluate the functional activity of this compound derivatives?

Answer:

  • Radioligand Binding Assays : Measure Ki values at human 5-HT receptors (e.g., 5-HT2A Ki = 0.3–0.5 nM) using transfected HEK293 cells .
  • Calcium Release Assays : Quantify potency (EC₅₀) and efficacy (% max effect) in vitro using fluorometric imaging plate reader (FLIPR) technology .
  • Behavioral Studies : Rodent models assess hallucinogenic potential (e.g., head-twitch response) to infer 5-HT2A activation .

Advanced: How can researchers address the instability of this compound derivatives during synthesis and storage?

Answer:

  • Synthesis Stability : Avoid protic solvents (e.g., ethanol, water) during deprotection to prevent cyclopropane ring-opening. Use HCl in dry diethyl ether for salt formation .
  • Storage Conditions : Store as hydrochloride salts at −20°C under inert gas (argon) to minimize degradation .
  • Stability-Indicating Assays : Ion chromatography monitors cyclopropylamine degradation products (e.g., ring-opened aldehydes) .

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